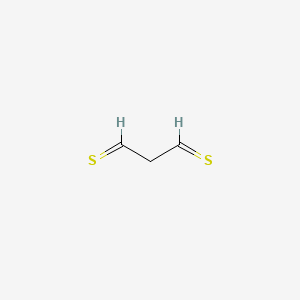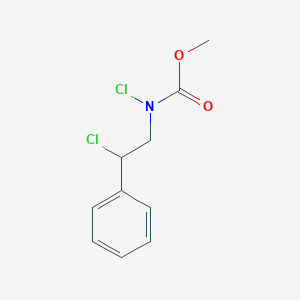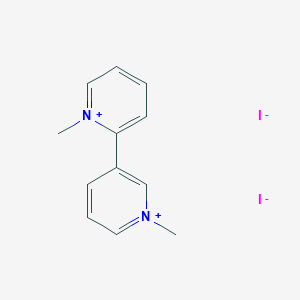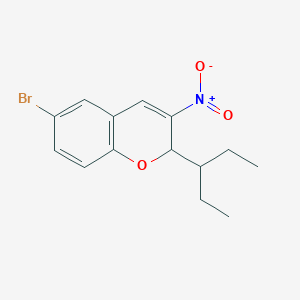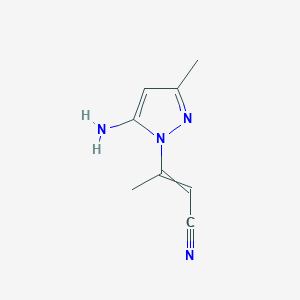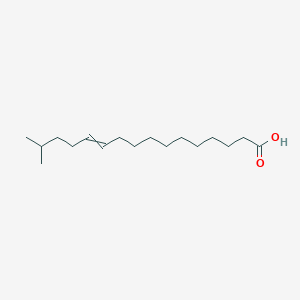![molecular formula C40H64N2S2 B14502276 N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide CAS No. 63867-40-3](/img/structure/B14502276.png)
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dodecylphenyl groups attached to an ethanedithioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide typically involves the reaction of 4-dodecylbenzyl chloride with ethanedithioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The dodecylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution reagents: Electrophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and thiols.
Substitution products: Various substituted dodecylphenyl derivatives.
Scientific Research Applications
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to proteins: Interact with proteins and enzymes, affecting their function.
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects.
Induce oxidative stress: Generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparison with Similar Compounds
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)methyl]ethanedithioamide: Similar structure but with methoxy groups instead of dodecyl groups.
N,N’-bis(4-chlorophenyl)methyl]ethanedithioamide: Contains chlorophenyl groups instead of dodecyl groups.
Uniqueness
The uniqueness of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide lies in its dodecylphenyl groups, which impart specific properties such as increased hydrophobicity and potential biological activity.
Conclusion
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research in chemistry, biology, medicine, and industry.
Properties
CAS No. |
63867-40-3 |
|---|---|
Molecular Formula |
C40H64N2S2 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-41-39(43)40(44)42-34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
QMZGALBWYQBALG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=C(C=C2)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


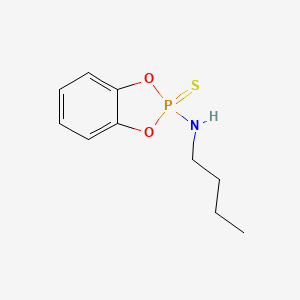
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)




![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
